N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16372748
InChI: InChI=1S/C17H19N3O5S/c21-15(18-9-11-1-2-12-13(7-11)25-10-24-12)8-14-16(22)19-17(26-14)20-3-5-23-6-4-20/h1-2,7,14H,3-6,8-10H2,(H,18,21)
SMILES:
Molecular Formula: C17H19N3O5S
Molecular Weight: 377.4 g/mol

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

CAS No.:

Cat. No.: VC16372748

Molecular Formula: C17H19N3O5S

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide -

Specification

Molecular Formula C17H19N3O5S
Molecular Weight 377.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide
Standard InChI InChI=1S/C17H19N3O5S/c21-15(18-9-11-1-2-12-13(7-11)25-10-24-12)8-14-16(22)19-17(26-14)20-3-5-23-6-4-20/h1-2,7,14H,3-6,8-10H2,(H,18,21)
Standard InChI Key ABSJQECMBUEPHE-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=NC(=O)C(S2)CC(=O)NCC3=CC4=C(C=C3)OCO4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains:

  • Benzodioxole moiety: A 1,3-benzodioxol-5-ylmethyl group provides aromaticity and potential π-π stacking interactions with biological targets .

  • Morpholine ring: A morpholin-4-yl substituent contributes to solubility and hydrogen-bonding capacity .

  • Thiazolidinone core: The 4-oxo-4,5-dihydro-1,3-thiazol-5-yl acetamide backbone is critical for electronic interactions and conformational stability .

The stereochemistry of the thiazolidinone ring (Z-configuration) ensures optimal spatial alignment for target binding .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC18H19N3O5SC_{18}H_{19}N_3O_5S
Molecular Weight377.4 g/mol
LogP (Partition Coefficient)2.1 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Formation of the thiazolidinone core: Cyclocondensation of thiourea derivatives with α-haloketones under microwave irradiation achieves 85% yield .

  • Morpholine incorporation: Nucleophilic substitution at the thiazole C-2 position using morpholine in acetonitrile at 60°C .

  • Benzodioxole coupling: Amide bond formation between the thiazolidinone intermediate and 1,3-benzodioxole-5-carbaldehyde via EDC/HOBt-mediated coupling .

Purification and Characterization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Structural confirmation is performed via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects:

  • Gram-positive bacteria: MIC = 4 μg/mL against Staphylococcus aureus .

  • Fungal strains: IC₅₀ = 8 μM against Candida albicans due to ergosterol biosynthesis inhibition .

Kinase Inhibition

The compound selectively inhibits DYRK1A (IC₅₀ = 33 nM) by binding to the ATP pocket, as shown by molecular docking studies . This kinase is implicated in Down syndrome and Alzheimer’s pathology, suggesting therapeutic potential.

Mechanistic Insights

Target Engagement

  • DYRK1A inhibition: Stabilizes the inactive kinase conformation through hydrogen bonds with Glu239 and hydrophobic interactions with Leu241 .

  • Anti-inflammatory action: Suppresses NF-κB translocation by 65% at 20 μM in RAW264.7 macrophages .

Metabolic Stability

Microsomal assays indicate moderate hepatic clearance (CLₕ = 15 mL/min/kg), with primary metabolites arising from morpholine ring oxidation and benzodioxole O-demethylation .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Thiazolidinone Derivatives

CompoundDYRK1A IC₅₀ (μM)Antitumor GI₅₀ (μM)
Target Compound0.03312.3
5-(4-Hydroxybenzylidene)-2-thioxo-thiazolidinone0.02818.9
2-Amino-5-(3,4-dimethoxybenzylidene)-thiazol-4-one0.04522.1

The target compound’s morpholine group enhances solubility and target affinity compared to simpler analogs .

Therapeutic Applications and Future Directions

Neurological Disorders

DYRK1A inhibition suggests utility in:

  • Alzheimer’s disease: Reduces tau hyperphosphorylation in neuronal models .

  • Down syndrome: Modulates synaptic plasticity in hippocampal slices (40% improvement at 1 μM) .

Oncology

Combination therapy studies with paclitaxel show synergistic apoptosis in triple-negative breast cancer (combination index = 0.6) .

Challenges and Optimization

  • Bioavailability: Prodrug strategies (e.g., phosphate esters) improve oral absorption from 12% to 58% in rodent models .

  • Toxicity: hERG inhibition (IC₅₀ = 8 μM) necessitates structural modifications to reduce cardiovascular risk .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator